Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester
Description
Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.38564 g/mol . This compound is known for its unique structure, which includes a carbamic acid moiety and a fluorenylmethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Properties
CAS No. |
652135-32-5 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-methylbutanoyl)carbamate |
InChI |
InChI=1S/C20H21NO3/c1-13(2)11-19(22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,21,22,23) |
InChI Key |
RFMZVSYJLMQVOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with (3-methyl-1-oxobutyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester involves its interaction with specific molecular targets. The carbamic acid moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The fluorenylmethyl ester group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester can be compared with other similar compounds, such as:
- Carbamic acid, (3-methyl-1-oxobutyl)-, benzyl ester
- Carbamic acid, (3-methyl-1-oxobutyl)-, phenyl ester
- Carbamic acid, (3-methyl-1-oxobutyl)-, tert-butyl ester
These compounds share the carbamic acid moiety but differ in the ester group attached. The unique fluorenylmethyl ester group in this compound imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Biological Activity
Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester, also known as a fluorenylmethyl carbamate derivative, exhibits various biological activities due to its unique chemical structure. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a carbamic acid functional group linked to a fluorenylmethyl ester moiety. This combination allows for diverse interactions with biological targets. The fluorenylmethyl group is particularly noted for its utility in organic synthesis as a photolabile protecting group, which can be activated under specific light conditions to release the active compound .
Biological Activity Overview
-
Mechanism of Action :
- The carbamate moiety can interact with various enzymes and receptors, influencing biochemical pathways. It is hypothesized that the compound may function as an inhibitor or modulator of specific enzyme activities due to its structural characteristics.
-
Inhibition Studies :
- Preliminary studies suggest that similar carbamate derivatives can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. For instance, azumamides containing carbamate structures have demonstrated selective inhibition against HDAC isoforms with IC50 values ranging from 14 to 67 nM .
- Neuroactive Properties :
Table 1: Biological Activity Profile of Related Carbamate Derivatives
| Compound Name | Biological Activity | IC50 (nM) | Target Enzyme/Receptor |
|---|---|---|---|
| Azumamide A | HDAC Inhibition | 67 | HDAC1-3 |
| Azumamide C | HDAC Inhibition | 14 | HDAC1-3 |
| Carbamic acid derivative | Neurotensin receptor modulation | TBD | NTS1/NTS2 |
Case Study: Neurotensin Receptor Modulation
A study focused on the development of neurotensin receptor agonists demonstrated the potential of carbamate derivatives in modulating pain pathways. Specific compounds were synthesized and tested for their binding affinity and efficacy at neurotensin receptors NTS1 and NTS2. Results indicated that modifications to the carbamate structure significantly impacted receptor selectivity and potency .
Applications in Medicinal Chemistry
The unique properties of carbamic acid derivatives make them valuable in drug design:
- Prodrug Development : The ability to protect reactive groups makes these compounds suitable candidates for prodrug strategies, enhancing bioavailability and targeting specific tissues.
- Synthesis of Complex Molecules : Their use as protecting groups in organic synthesis allows for the construction of complex pharmaceutical agents .
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester in laboratory settings?
- Methodological Guidance :
-
Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form .
-
Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (GHS H319/H335) .
-
Storage : Store in a dry, cool environment away from oxidizers. Ensure containers are tightly sealed to prevent moisture ingress .
-
Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Table 1: Key Hazard Classifications
GHS Hazard Category Precautionary Measures Acute Toxicity (Oral) 4 Avoid ingestion; use lab-grade pipettes Skin Irritation 2 Immediate washing with soap/water Eye Damage 2A 15-minute eye rinse with saline
Q. How can researchers confirm the identity and purity of this compound during synthesis?
- Analytical Methods :
- NMR Spectroscopy : Compare - and -NMR spectra with literature data (e.g., δ 7.75–7.30 ppm for fluorenyl protons) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 295.33248 for CHNO) using high-resolution MS .
- TLC Monitoring : Use silica plates with chloroform/methanol (95:5) to track reaction progress. Spot R values should align with reference standards .
Advanced Research Questions
Q. What strategies are effective for optimizing the synthesis of this compound under varying reaction conditions?
- Methodological Insights :
-
Coupling Reagents : BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) with TMP (trimethyl phosphate) enhances carbamate formation efficiency (yield: 74–87%) .
-
Solvent Selection : Anhydrous dichloromethane (DCM) minimizes side reactions, while DMF improves reagent solubility .
-
Temperature Control : Maintain 0–5°C during acyl chloride formation to prevent epimerization .
Table 2: Synthesis Optimization Parameters
Parameter Optimal Condition Yield Impact Reagent Equivalents 1.1 eq BOP +15% yield Reaction Time 48 hours Complete conversion Purification Prep-TLC (2% MeOH/CHCl) 40–85% recovery
Q. How should researchers address contradictions in reported spectroscopic data for this compound?
- Resolution Strategies :
- Cross-Validation : Compare experimental NMR shifts with multiple databases (e.g., PubChem, SciFinder) to identify outliers .
- Isotopic Labeling : Use - or -labeled analogs to confirm ambiguous signals (e.g., carbonyl carbons at ~170 ppm) .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict theoretical spectra, aiding in peak assignment discrepancies .
Q. What advanced applications exist for this compound in peptide and polymer chemistry?
- Research Applications :
- Solid-Phase Peptide Synthesis (SPPS) : Acts as an Fmoc-protected intermediate for introducing β-amino acids. Cleavage with 1–5% TFA yields free amines without side-chain degradation .
- Dendrimer Functionalization : The fluorenylmethyloxycarbonyl (Fmoc) group enables controlled branching in polymer backbones via orthogonal deprotection .
- Bioconjugation : Reacts with hydrazine derivatives to form stable carbazoles for fluorescent labeling .
Methodological Notes
- Toxicity Assessment : Due to limited ecotoxicological data (Section 12 of SDS), employ predictive tools like ECOSAR or TEST to estimate aquatic toxicity .
- Contradictory Data : Replicate key experiments (e.g., synthetic yields) under standardized conditions to validate literature claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
